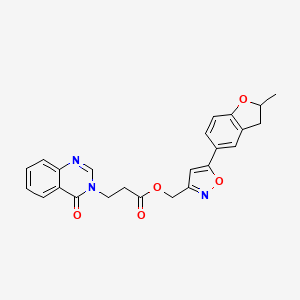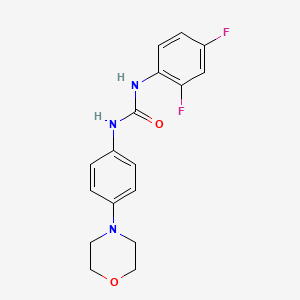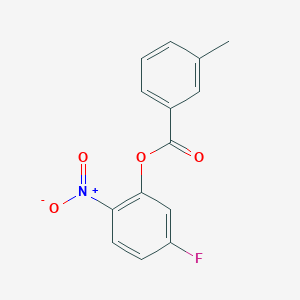
1,3-Dichloro-5,6,7,8-tetrahydroisoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dichloro-5,6,7,8-tetrahydroisoquinoline is a chemical compound with the molecular formula C9H9Cl2N and a molecular weight of 202.08 g/mol. It belongs to the class of isoquinolines, which are bicyclic compounds consisting of a benzene ring fused with a partially saturated pyridine ring. The two chlorine atoms are attached at the 1st and 3rd positions of the benzene ring.
Mecanismo De Acción
Target of Action
A structurally similar compound, 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline, is known to be a potent reversible inhibitor of phenylethanolamine n-methyltransferase . This enzyme plays a crucial role in the biosynthesis of epinephrine from norepinephrine.
Mode of Action
Based on the action of similar compounds, it may interact with its target enzyme, potentially phenylethanolamine n-methyltransferase, and inhibit its function . This inhibition could lead to changes in the levels of neurotransmitters in the body.
Biochemical Pathways
If it acts similarly to 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline, it may affect the biosynthesis of epinephrine, leading to downstream effects on the sympathetic nervous system .
Result of Action
If it acts similarly to 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline, it may lead to changes in the levels of certain neurotransmitters, potentially affecting mood, stress response, and other physiological processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3-Dichloro-5,6,7,8-tetrahydroisoquinoline can be synthesized through cyclization reactions involving precursors that contain aromatic rings and nitrogen-containing functionalities. One common method involves the reaction of 4-bromo-2-hydroxybenzaldehyde with 2-(2,4-dichlorophenyl)ethan-1-amine . The reaction conditions typically include heating and the use of solvents such as methanol .
Industrial Production Methods
These methods often involve optimizing reaction conditions to increase yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
1,3-Dichloro-5,6,7,8-tetrahydroisoquinoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles.
Decomposition Reactions: Under strong heating or exposure to harsh chemicals, the compound may release chlorine atoms as hydrochloric acid (HCl) and fragment the core structure.
Hydrogenation or Addition Reactions: The partially saturated ring suggests potential for further hydrogenation or addition reactions.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles for substitution reactions and oxidizing or reducing agents for decomposition and hydrogenation reactions. Reaction conditions vary depending on the desired product and may include specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted isoquinolines, while decomposition reactions may result in smaller fragments and hydrochloric acid.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a precursor for the synthesis of other isoquinoline derivatives and can be used in various organic reactions.
Medicine: Research on isoquinolines includes their potential use as therapeutic agents, and 1,3-Dichloro-5,6,7,8-tetrahydroisoquinoline may be explored for similar applications.
Industry: The compound can be used in the development of new materials and chemical processes.
Comparación Con Compuestos Similares
Similar Compounds
7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline: This compound is a potent reversible inhibitor of phenylethanolamine N-methyltransferase and has similar structural features.
5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline:
Uniqueness
1,3-Dichloro-5,6,7,8-tetrahydroisoquinoline is unique due to its specific substitution pattern and partially saturated ring structure.
Propiedades
IUPAC Name |
1,3-dichloro-5,6,7,8-tetrahydroisoquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2N/c10-8-5-6-3-1-2-4-7(6)9(11)12-8/h5H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOOZWGPLJMWMTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(N=C(C=C2C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)benzofuran-2-carboxamide](/img/structure/B2599717.png)



![1-methyl-N-{[1-methyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl]methyl}-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2599725.png)
![N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}-2-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2599726.png)
![N-(2-chloro-6-methylphenyl)-2-({6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B2599727.png)
![N-(3-chloro-4-methylphenyl)-2-(5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2599731.png)

![3-methyl-7-[(4-methylphenyl)methyl]-8-{4-[(3-methylphenyl)methyl]piperazin-1-yl}-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2599734.png)

